N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. This compound is structurally characterized by a thiazole core substituted with a methyl group at position 4 and a 4-methylphenyl group at position 2.
Properties
Molecular Formula |
C16H16N2O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-3-5-12(6-4-10)16-17-11(2)14(22-16)15(19)18-13-7-8-23(20,21)9-13/h3-8,13H,9H2,1-2H3,(H,18,19) |
InChI Key |
OVMJBLNBXAMFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3CS(=O)(=O)C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by the introduction of the carboxamide group. Specific reagents and conditions may vary, but common steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Formation of the Thiophene Ring: This involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Introduction of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield primary or secondary amines.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Compounds :
Structural Insights :
- The target compound shares a thiazole-carboxamide backbone with Dasatinib but lacks the pyrimidine and piperazine substituents critical for kinase inhibition .
Nitrothiophene and Thiazole Carboxamides
Key Compounds :
Comparison :
- The target compound lacks the nitro group present in these analogs, which is critical for antibacterial activity in . However, its sulfone group may compensate by improving oxidative stability .
- Fluorinated substituents in compounds enhance lipophilicity, whereas the target compound’s 4-methylphenyl group balances hydrophobicity and aromatic interactions.
Thiazole Derivatives with Heterocyclic Modifications
Key Compounds :
Comparison :
- The diethylamino group in ’s compound introduces basicity, whereas the target compound’s neutral sulfone group favors passive membrane diffusion .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, while also highlighting relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 377.4 g/mol
- CAS Number : 919735-50-5
Antibacterial Activity
Recent studies have demonstrated that compounds containing similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl) have shown effectiveness against various bacterial strains.
| Compound | Target Bacteria | EC50 (μg/ml) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 22 |
| Compound B | Xanthomonas oryzae | 15 |
These results suggest that modifications to the thiophene structure can enhance antibacterial efficacy compared to traditional agents like thiodiazole copper .
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro studies indicate that it exhibits lower inhibitory effects on certain fungal species compared to established antifungal agents such as carbendazim. The effectiveness against Mucor and Trichoderma species was notably less than that of conventional treatments, indicating a need for further optimization .
Anticancer Activity
The anticancer properties of thiazole derivatives have been a focal point in recent research. For example, compounds with similar thiazole structures have been tested against various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 | Compound C | 6.2 |
| T47D | Compound D | 27.3 |
These findings highlight the potential of thiazole derivatives in cancer therapeutics, particularly in targeting colon and breast cancer cells .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and disrupting normal function.
- Cellular Pathway Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Antibacterial Efficacy : A study synthesized various thiazole derivatives and evaluated their antibacterial activity against Xanthomonas strains. Results indicated that modifications at the nitrogen position significantly enhanced activity .
- Anticancer Screening : Research involving thiazole derivatives showed promising results against multiple cancer cell lines, with some compounds exhibiting selective toxicity towards cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
